molecular formula C25H33FN4O3S B5567755 1-[(2-fluorobenzyl)sulfonyl]-N-[4-(4-methyl-1-piperazinyl)benzyl]-4-piperidinecarboxamide

1-[(2-fluorobenzyl)sulfonyl]-N-[4-(4-methyl-1-piperazinyl)benzyl]-4-piperidinecarboxamide

Cat. No. B5567755
M. Wt: 488.6 g/mol
InChI Key: HGFCYYKKSQDHAK-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemical compounds known for their diverse range of biological activities. The synthesis and study of such compounds are crucial for developing potential therapeutic agents and understanding their chemical and physical properties.

Synthesis Analysis

The synthesis of related piperazine derivatives involves multiple steps, including nucleophilic substitution reactions and the optimization of reaction conditions to improve yield and selectivity. For instance, Wu Qi (2014) reported the synthesis of novel piperazine derivatives through connection reactions, highlighting the importance of solvent choice and reaction temperature in achieving high yields (Wu Qi, 2014).

Molecular Structure Analysis

X-ray crystallography and spectroscopic techniques like NMR and IR are commonly used to determine the molecular structures of synthesized compounds. Studies like those by S. Naveen et al. (2007) provide insight into the crystal structure of related compounds, revealing details such as conformation and bond angles, which are essential for understanding compound reactivity and interactions (S. Naveen et al., 2007).

Chemical Reactions and Properties

Chemical properties of such compounds often include their reactivity towards various chemical agents and conditions. Studies exploring the chemical reactions of piperazine derivatives, as shown by Zhouyu Wang et al. (2006), who investigated the catalytic activity of related compounds, demonstrate their potential utility in synthetic chemistry (Zhouyu Wang et al., 2006).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, play a significant role in the application and handling of these compounds. For example, the study by Özbey et al. (1998) on the crystal structure of a related compound provides valuable information on its solid-state properties and potential interactions (S. Özbey et al., 1998).

Chemical Properties Analysis

The chemical properties encompass reactivity, stability under various conditions, and interactions with biological targets. Investigations into the receptor binding and biological activity of piperazine derivatives, such as those by M. Sadeghzadeh et al. (2013), contribute to our understanding of their potential as pharmacological agents (M. Sadeghzadeh et al., 2013).

Scientific Research Applications

Chemical Synthesis and Derivatives

Compounds related to "1-[(2-fluorobenzyl)sulfonyl]-N-[4-(4-methyl-1-piperazinyl)benzyl]-4-piperidinecarboxamide" have been synthesized for different purposes, including medicinal chemistry and material science. For instance, derivatives of benzyl sulfonyl piperazine exhibit significant pharmacological activities, such as antimicrobial, antifungal, and anti-inflammatory properties. The structural variation and synthesis methodologies provide valuable insights into drug design and development processes (Sugimoto et al., 1990).

Pharmacological Activities

Compounds with piperazine and sulfonyl functional groups are known for their broad spectrum of biological activities. For example, piperidine derivatives have been investigated for their anti-acetylcholinesterase activity, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's (H. Sugimoto et al., 1990). Additionally, sulfonyl hydrazones with piperidine rings have shown promising antioxidant and anticholinesterase activities, indicating potential therapeutic applications (Nurcan Karaman et al., 2016).

Material Science Applications

In material science, sulfonyl and piperidine derivatives have been utilized in the synthesis of polymers and small molecules with specific physical or chemical properties. For instance, aromatic polyamides containing ether and sulfone links have been developed for their high thermal stability and solubility in polar solvents, which could be relevant for high-performance materials (S. Hsiao et al., 1997).

properties

IUPAC Name

1-[(2-fluorophenyl)methylsulfonyl]-N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33FN4O3S/c1-28-14-16-29(17-15-28)23-8-6-20(7-9-23)18-27-25(31)21-10-12-30(13-11-21)34(32,33)19-22-4-2-3-5-24(22)26/h2-9,21H,10-19H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGFCYYKKSQDHAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)CNC(=O)C3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-fluorobenzyl)sulfonyl]-N-[4-(4-methylpiperazin-1-yl)benzyl]piperidine-4-carboxamide

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